4-Iodo-2-((tosyloxy)methyl)phenyl 4-methylbenzenesulfonate
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Overview
Description
Preparation Methods
The synthesis of 4-Iodo-2-((tosyloxy)methyl)phenyl 4-methylbenzenesulfonate typically involves the reaction of 4-iodo-2-methylphenol with tosyl chloride in the presence of a base such as pyridine . The reaction conditions often include maintaining the reaction mixture at a low temperature to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Iodo-2-((tosyloxy)methyl)phenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tosyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or ethanol.
Scientific Research Applications
4-Iodo-2-((tosyloxy)methyl)phenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemical pathways and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2-((tosyloxy)methyl)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-Iodo-2-((tosyloxy)methyl)phenyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
4-Iodo-2-methylphenol: A precursor in the synthesis of the compound.
Tosyl Chloride: Another reagent used in the synthesis.
Other Tosylated Compounds: These compounds share similar reactivity patterns and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[5-iodo-2-(4-methylphenyl)sulfonyloxyphenyl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IO6S2/c1-15-3-8-19(9-4-15)29(23,24)27-14-17-13-18(22)7-12-21(17)28-30(25,26)20-10-5-16(2)6-11-20/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYBHBCMJLKQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC(=C2)I)OS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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